Cas no 200933-25-1 (Methoxy(3-nitropyridin-2-yl)methanol)

Methoxy(3-nitropyridin-2-yl)methanol is a nitro-substituted pyridine derivative with a methoxy-hydroxymethyl functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as an intermediate in the preparation of more complex heterocyclic structures. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the pyridine ring enhances its utility in nucleophilic and electrophilic substitution reactions. Its well-defined structure and stability under standard conditions make it suitable for controlled functionalization in medicinal chemistry applications. The compound is typically handled under inert conditions to preserve its reactivity profile.
Methoxy(3-nitropyridin-2-yl)methanol structure
200933-25-1 structure
Product Name:Methoxy(3-nitropyridin-2-yl)methanol
CAS No:200933-25-1
MF:C7H8N2O4
MW:184.149421691895
CID:1032661
PubChem ID:15369891
Update Time:2025-08-03

Methoxy(3-nitropyridin-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • Methoxy(3-nitropyridin-2-yl)methanol
    • methoxy-(3-nitropyridin-2-yl)methanol
    • AGN-PC-00P0VN
    • AK120573
    • KB-254624
    • methoxy-(3-nitropyridin-2-yl)-methanol
    • SureCN4757786
    • 200933-25-1
    • SCHEMBL4757786
    • (Methoxy)(3-nitropyridin-2-yl)methanol
    • DB-109015
    • DTXSID80572073
    • Inchi: 1S/C7H8N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4,7,10H,1H3
    • InChI Key: UAGNZWVWWPOCOE-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(=CC=CN=1)[N+](=O)[O-])O

Computed Properties

  • Exact Mass: 184.04840674g/mol
  • Monoisotopic Mass: 184.04840674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 88.2Ų

Methoxy(3-nitropyridin-2-yl)methanol Pricemore >>

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Additional information on Methoxy(3-nitropyridin-2-yl)methanol

Comprehensive Guide to Methoxy(3-nitropyridin-2-yl)methanol (CAS No. 200933-25-1): Properties, Applications, and Market Insights

Methoxy(3-nitropyridin-2-yl)methanol (CAS No. 200933-25-1) is a specialized nitropyridine derivative with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its unique methoxy and nitro functional groups, serves as a versatile intermediate in organic synthesis. Its molecular structure, C7H8N2O4, offers a balance of reactivity and stability, making it valuable for developing novel bioactive molecules.

The growing interest in Methoxy(3-nitropyridin-2-yl)methanol aligns with the increasing demand for heterocyclic compounds in drug discovery. Researchers frequently search for "nitropyridine derivatives in medicinal chemistry" or "CAS 200933-25-1 applications," reflecting its importance in designing kinase inhibitors and antimicrobial agents. Recent studies highlight its potential in addressing antibiotic resistance—a critical global health challenge.

From a chemical perspective, Methoxy(3-nitropyridin-2-yl)methanol exhibits moderate solubility in polar organic solvents like DMSO and methanol, with a melting point range of 98-102°C. Its 3-nitropyridine core enables electrophilic aromatic substitution reactions, while the hydroxymethyl group facilitates further derivatization. These properties make it a preferred building block for high-value fine chemicals.

In material science, this compound contributes to developing photoactive materials and organic semiconductors. The nitro group enhances electron-accepting capabilities, relevant for organic photovoltaic research—a trending topic in renewable energy solutions. Manufacturers often inquire about "bulk suppliers of 200933-25-1" or "Methoxy(3-nitropyridin-2-yl)methanol purity standards," indicating robust industrial demand.

The synthesis of Methoxy(3-nitropyridin-2-yl)methanol typically involves nitration of 2-methoxypyridine followed by hydroxymethylation. Process optimization remains a key focus area, with patents emphasizing green chemistry approaches to reduce environmental impact. Analytical characterization via HPLC, NMR, and mass spectrometry ensures compliance with pharmaceutical-grade specifications.

Market analysis reveals steady growth for nitropyridine intermediates, driven by expanding applications in crop protection chemicals and veterinary pharmaceuticals. Regulatory-compliant production facilities in Asia and Europe dominate supply chains, with custom synthesis services gaining traction among research institutions.

Storage recommendations for CAS 200933-25-1 include protection from moisture and light at 2-8°C. While not classified as hazardous under standard protocols, proper handling with PPE is advised during laboratory use. Safety data sheets emphasize its stability under recommended conditions, with no significant decomposition below 150°C.

Emerging research explores Methoxy(3-nitropyridin-2-yl)methanol in bioconjugation chemistry and proteomics, particularly for labeling biomolecules. This aligns with the biotechnology sector's search for "pyridine-based linkers" and "small molecule probes." The compound's structure-activity relationships continue to inspire publications in peer-reviewed journals like JOC and Bioorganic Chemistry.

For quality assurance, suppliers typically provide >98% purity by HPLC analysis, with certificates detailing residual solvent levels and heavy metal content. Pricing trends reflect fluctuations in raw material costs, particularly for 2-methoxypyridine precursors in the petrochemical market.

Future prospects for 200933-25-1 include potential applications in fluorescent tags and metal-organic frameworks (MOFs). The compound's tunable electronic properties position it as a candidate for molecular electronics research—an area gaining momentum in nanotechnology investments.

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